Cas no 2138034-05-4 (6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid)

6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
- EN300-1143516
- 2138034-05-4
-
- Inchi: 1S/C12H14N6O2/c19-11(20)9-8-10(17-6-3-13-4-7-17)16-12(15-9)18-5-1-2-14-18/h1-2,5,8,13H,3-4,6-7H2,(H,19,20)
- InChI Key: SJIRVLPJAPSHRS-UHFFFAOYSA-N
- SMILES: OC(C1=CC(=NC(=N1)N1C=CC=N1)N1CCNCC1)=O
Computed Properties
- Exact Mass: 274.11782371g/mol
- Monoisotopic Mass: 274.11782371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.2Ų
- XLogP3: -2.1
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143516-0.25g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 0.25g |
$933.0 | 2023-10-26 | |
Enamine | EN300-1143516-0.05g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 0.05g |
$851.0 | 2023-10-26 | |
Enamine | EN300-1143516-5g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 5g |
$2940.0 | 2023-10-26 | |
Enamine | EN300-1143516-0.1g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 0.1g |
$892.0 | 2023-10-26 | |
Enamine | EN300-1143516-1g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 1g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1143516-2.5g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 2.5g |
$1988.0 | 2023-10-26 | |
Enamine | EN300-1143516-1.0g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143516-0.5g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 0.5g |
$974.0 | 2023-10-26 | |
Enamine | EN300-1143516-10g |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid |
2138034-05-4 | 95% | 10g |
$4360.0 | 2023-10-26 |
6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid Related Literature
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
Additional information on 6-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
6-(Piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid: A Comprehensive Overview
The compound 6-(Piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid, identified by the CAS number 2138034-05-4, is a structurally complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities. The molecule incorporates a pyrimidine ring system, a piperazine moiety, and a pyrazole group, each contributing to its unique pharmacological properties.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The integration of a piperazine group into the structure enhances the compound's ability to interact with biological targets, such as protein kinases, which are often implicated in cancer progression. Additionally, the presence of a pyrazole ring introduces electron-withdrawing effects, further modulating the compound's bioactivity.
The synthesis of 6-(Piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for preclinical studies. The carboxylic acid group at position 4 plays a crucial role in enhancing solubility and bioavailability, making it an attractive candidate for drug development.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several cancer cell lines. Preclinical data suggest that it may act as an anti-proliferative agent by targeting key enzymes involved in cell cycle regulation. Furthermore, its ability to modulate signaling pathways such as MAPK and PI3K/AKT has been reported in recent publications, underscoring its potential as a therapeutic agent.
The structural versatility of 6-(Piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidine allows for further modification to enhance its efficacy and reduce off-target effects. For instance, substituting the piperazine ring with other nitrogen-containing heterocycles could lead to improved pharmacokinetic profiles. Such modifications are currently being explored in academic and industrial research settings.
In conclusion, CAS 2138034-05-based compounds represent a promising class of molecules with applications in oncology and beyond. Continued research into their synthesis, biological activity, and pharmacokinetics will undoubtedly pave the way for their translation into clinical practice.
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